molecular formula C8H5FN2O2 B12860312 2-Fluoro-4-methyl-6-nitrobenzonitrile

2-Fluoro-4-methyl-6-nitrobenzonitrile

Cat. No.: B12860312
M. Wt: 180.14 g/mol
InChI Key: VBZBZXWFJIYNAK-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the second position, a methyl group at the fourth position, and a nitro group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-Fluoro-4-methylbenzonitrile: : One common method involves the nitration of 2-fluoro-4-methylbenzonitrile. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

  • Fluorination of 4-Methyl-6-nitrobenzonitrile: : Another approach is the fluorination of 4-methyl-6-nitrobenzonitrile. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluoro group at the second position.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-4-methyl-6-nitrobenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-Fluoro-4-methyl-6-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzene ring towards nucleophiles. Common nucleophiles include

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-fluoro-4-methyl-6-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,1H3

InChI Key

VBZBZXWFJIYNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-]

Origin of Product

United States

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